molecular formula C16H17N5 B293130 5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B293130
M. Wt: 279.34 g/mol
InChI Key: GWMJJOIYAZNGTC-UHFFFAOYSA-N
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Description

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under specific conditions to ensure regioselectivity and high yield. The process involves heating the reactants in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in parasitic infections .

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine
  • 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines

Uniqueness

5-phenyl-7-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its piperidino group, which imparts specific biological activities and chemical reactivity. This distinguishes it from other triazolopyrimidines that may lack this functional group .

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

5-phenyl-7-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17N5/c1-3-7-13(8-4-1)14-11-15(20-9-5-2-6-10-20)21-16(19-14)17-12-18-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2

InChI Key

GWMJJOIYAZNGTC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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